Aminooxy-PEG3-bromide
Overview
Description
Aminooxy-PEG3-bromide is a compound that features a polyethylene glycol (PEG) spacer with an aminooxy group at one end and a bromide group at the other. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins through the ubiquitin-proteasome system .
Mechanism of Action
Target of Action
Aminooxy-PEG3-bromide is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The mode of action of this compound involves the formation of a PROTAC molecule . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, being a linker, plays a crucial role in bringing these two entities close enough to initiate the ubiquitination process .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By forming PROTACs, this compound enables the selective degradation of specific target proteins .
Result of Action
The primary result of the action of this compound is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the specific target protein being degraded.
Biochemical Analysis
Biochemical Properties
Aminooxy-PEG3-bromide is primarily used as a linker in the synthesis of PROTACs. It interacts with various enzymes, proteins, and other biomolecules through its aminooxy group, which can form oxime bonds with aldehydes. This interaction is essential for the selective degradation of target proteins via the ubiquitin-proteasome system . The compound’s PEG spacer enhances its solubility in aqueous media, making it suitable for various biochemical reactions .
Cellular Effects
This compound influences cellular processes by facilitating the targeted degradation of specific proteins. This targeted degradation can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the degradation of a particular protein may lead to the downregulation of a signaling pathway, thereby altering cellular responses and functions .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a PROTAC linker. It binds to an E3 ubiquitin ligase and a target protein, bringing them into proximity. This proximity allows the ubiquitin ligase to tag the target protein with ubiquitin molecules, marking it for degradation by the proteasome. This process effectively reduces the levels of the target protein within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under recommended storage conditions, but its activity may decrease over extended periods .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively facilitates the degradation of target proteins without causing significant adverse effects. At higher doses, it may exhibit toxic effects, including off-target protein degradation and potential cellular toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation. It interacts with enzymes such as E3 ubiquitin ligases, which play a pivotal role in tagging target proteins for degradation. This interaction influences metabolic flux and the levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, ensuring that it reaches its target sites for effective protein degradation .
Subcellular Localization
The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its activity. For example, it may localize to the cytoplasm or nucleus, depending on the target protein and the cellular context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aminooxy-PEG3-bromide typically involves the reaction of a PEG derivative with an aminooxy group and a bromide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is often produced in bulk and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Aminooxy-PEG3-bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromide group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Oxime Formation: The aminooxy group reacts with aldehydes to form oxime bonds.
Common Reagents and Conditions
Aldehydes: React with the aminooxy group to form oxime bonds.
Reductants: Used to convert oxime bonds to hydroxylamine linkages.
Major Products
Oxime Bonds: Formed from the reaction with aldehydes.
Hydroxylamine Linkages: Formed in the presence of reductants.
Scientific Research Applications
Aminooxy-PEG3-bromide has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the selective degradation of target proteins.
Biology: Employed in bioconjugation techniques, where it reacts with aldehydes to form stable oxime bonds.
Industry: Utilized in the production of various bioconjugates and PEGylated compounds.
Comparison with Similar Compounds
Similar Compounds
- Aminooxy-PEG-acid
- Aminooxy-PEG-alcohol
- Aminooxy-PEG-amine
- Aminooxy-PEG-azide
Uniqueness
Aminooxy-PEG3-bromide is unique due to its combination of an aminooxy group and a bromide group, which allows it to participate in both nucleophilic substitution and oxime formation reactions. This dual functionality makes it a versatile linker in the synthesis of PROTACs and other bioconjugates .
Properties
IUPAC Name |
O-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18BrNO4/c9-1-2-11-3-4-12-5-6-13-7-8-14-10/h1-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCFCSQLYSKMDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCON)OCCOCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501177459 | |
Record name | Hydroxylamine, O-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501177459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1895922-73-2 | |
Record name | Hydroxylamine, O-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1895922-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxylamine, O-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501177459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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